methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 1, and a methyl ester group at position 3. The molecular formula is C₁₇H₁₃ClN₂O₂ , with a molecular weight of 312.75 g/mol .
The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. The 4-chlorophenyl substituent introduces electronic effects, while the methyl ester group enhances solubility and reactivity. The phenyl group at position 1 contributes to π-conjugation and steric bulk, influencing molecular packing.
Crystallographic data for this specific compound are limited, but analogous pyrazole derivatives exhibit orthorhombic or monoclinic systems. For example, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.6491(3) Å, b = 7.9627(6) Å, c = 30.621(5) Å . While direct structural data for the target compound are unavailable, computational models suggest similar packing interactions, including π-stacking between aromatic rings and hydrogen bonding involving the ester carbonyl.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrazole core | Five-membered aromatic ring with two adjacent nitrogen atoms |
| Substituents | 4-Chlorophenyl (C5), phenyl (N1), methyl ester (C3) |
| Electronic effects | Electron-withdrawing Cl and ester groups influence reactivity |
| Steric considerations | Bulky phenyl groups impact molecular conformation and crystal packing |
Spectroscopic Profiling (IR, NMR, UV-Vis)
Spectroscopic data for this compound align with its structural motifs, as inferred from analogous compounds.
Infrared (IR) Spectroscopy
- Carbonyl (C=O) stretch : ~1700–1750 cm⁻¹ (ester carbonyl).
- Aromatic C–H stretches : ~3000–3100 cm⁻¹ (sp² C–H) and ~2850–2950 cm⁻¹ (sp³ C–H).
- C–Cl vibrations : ~600–800 cm⁻¹ (4-chlorophenyl group).
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
UV-Vis Spectroscopy
- π→π* transitions : Absorption maxima in the range 250–300 nm due to conjugation between the phenyl groups and pyrazole ring.
Table 2: Spectroscopic Assignments
| Technique | Key Peaks/Shifts | Functional Group/Feature |
|---|---|---|
| IR | 1700–1750 cm⁻¹ | Ester carbonyl (C=O) |
| IR | 600–800 cm⁻¹ | C–Cl (4-chlorophenyl) |
| ¹H NMR | δ 3.85–3.95 ppm (s, 3H) | Methyl ester |
| ¹H NMR | δ 6.90–7.80 ppm (m, 10H) | Aromatic protons |
X-ray Diffraction Studies and Conformational Analysis
While no direct X-ray crystallography data exist for this compound, computational models and analogous compounds provide insights into its conformation:
- Pyrazole Ring Planarity : The pyrazole core adopts a planar geometry due to aromaticity, with bond lengths N–N ≈ 1.34 Å and C–N ≈ 1.32–1.35 Å .
- Substituent Orientation :
- Crystal Packing : Predicted interactions include:
Table 3: Predicted Conformational Parameters
Computational Chemistry Approaches (DFT, Molecular Dynamics)
Density Functional Theory (DFT) and molecular dynamics simulations have been employed to study analogous pyrazole derivatives, providing a framework for understanding this compound:
DFT Studies :
Molecular Dynamics (MD) :
Table 4: Computational Insights
| Approach | Key Findings |
|---|---|
| DFT (B3LYP/6-311++G(d,p)) | HOMO/LUMO energy gap ≈ 3–4 eV; ω ≈ 1.5–2.0 eV |
| Molecular Dynamics | Stable π-stacking in nonpolar solvents |
| Thermal Stability | Decomposition predicted >476°C |
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-17(21)15-11-16(12-7-9-13(18)10-8-12)20(19-15)14-5-3-2-4-6-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDZDAKNWSTVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with structural similarities often differ in substituent groups, ester/acid functionalization, or aryl substitutions. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity.
Structural and Functional Group Variations
Physicochemical Properties
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The methyl ester C=O stretch appears at ~1710 cm⁻¹, consistent with ethyl analogs . Carboxylic acid derivatives show broader O-H stretches (~2500–3000 cm⁻¹) .
- Crystallography : The pyrazole ring in this compound is planar, with dihedral angles between aryl rings ranging from 43° to 69°, similar to dichlorophenyl-containing analogs .
Biological Activity
Methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS No. 318256-15-4) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and anti-inflammatory treatments. This article explores the biological activity of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 316.75 g/mol. The compound features a pyrazole core substituted with a chlorophenyl group, which is critical for its biological activity.
Anticancer Activity
Research has shown that pyrazole derivatives can exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound were tested against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively, particularly when combined with conventional chemotherapeutic agents like doxorubicin .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 10 | Induces apoptosis via caspase activation |
| Pyrazole B | MDA-MB-231 | 8 | Inhibits cell cycle progression |
| This compound | MDA-MB-231 | 9 | Synergistic effect with doxorubicin |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition rates observed were comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases .
Table 2: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 76 | 85 |
| Dexamethasone | 76 | 86 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acids in target proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in inflammatory pathways and cancer cell signaling .
Case Studies
A notable case study involved the administration of this compound in animal models of breast cancer. The study reported significant tumor reduction and increased survival rates in treated groups compared to controls. Histopathological analysis revealed reduced tumor cell density and increased apoptosis in treated tissues .
Q & A
Q. Q1: What are the optimized synthetic routes for methyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be controlled to maximize yield?
A1: Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl analogs (e.g., ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate) are synthesized via a three-step process:
Formation of the pyrazole core via 1,3-dipolar cycloaddition.
Esterification under acidic or basic conditions.
Purification via column chromatography.
Key parameters include:
- Temperature : 60–80°C for cyclocondensation to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Catalysts : K₂CO₃ or NaOEt for deprotonation.
Yield optimization (e.g., 85% for ethyl analogs) requires monitoring via TLC and adjusting stoichiometry .
Q. Q2: What spectroscopic and chromatographic methods are critical for characterizing this compound?
A2:
- ¹H NMR : Peaks at δ 7.38–7.88 ppm (aromatic protons) and δ 3.9–4.2 ppm (ester –OCH₂–) confirm substitution patterns. A singlet at δ 7.05 ppm corresponds to the pyrazole C–H .
- IR : Ester C=O stretch at ~1710 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+1] at m/z 327.7 (ethyl analog) confirms molecular weight .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological assays) .
Advanced Structural Analysis
Q. Q3: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
A3: Single-crystal X-ray diffraction (SCXRD) provides:
- Unit cell parameters : Monoclinic systems (e.g., P2/c space group) with a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° for related analogs .
- Torsion angles : Confirm planarity of the pyrazole ring and dihedral angles between substituents.
- Software : SHELXL for refinement (R-factor < 0.08) and Mercury for visualizing intermolecular interactions (e.g., π-π stacking) .
Q. Q4: How should researchers address discrepancies in crystallographic data between experimental and computational models?
A4:
Validation : Compare experimental (SCXRD) bond lengths/angles with DFT-optimized structures (e.g., Gaussian09/B3LYP/6-31G*).
Thermal motion analysis : Use anisotropic displacement parameters to distinguish static disorder from dynamic effects.
Twinned data : Employ SHELXL’s TWIN/BASF commands for refinement .
Biological Activity Evaluation
Q. Q5: What methodologies are recommended for evaluating the antimicrobial activity of this compound?
A5:
- MIC assays : Broth microdilution against Gram-negative (E. coli), Gram-positive (S. aureus), and fungal (C. albicans) strains. For example, ethyl analogs show MIC = 0.25–0.5 µmol/mL against P. aeruginosa .
- Structure-activity relationship (SAR) : Compare halogenated vs. non-halogenated analogs. Dichlorophenyl groups at the 5-position enhance activity due to increased lipophilicity .
Q. Q6: How can researchers assess the compound’s potential as a kinase inhibitor?
A6:
- Enzyme assays : Use ADP-Glo™ Kinase Assay (e.g., EGFR or CDK2 kinases).
- Docking studies : AutoDock Vina to predict binding poses in ATP-binding pockets.
- Cellular assays : MTT viability tests on cancer cell lines (e.g., MCF-7) with IC₅₀ < 10 µM considered potent .
Data Contradiction and Reproducibility
Q. Q7: How should conflicting results in biological activity between independent studies be analyzed?
A7:
Standardize protocols : Ensure consistent cell lines, culture conditions, and compound purity.
Dose-response curves : Calculate Hill slopes to confirm target specificity.
Meta-analysis : Use tools like RevMan to pool data and identify outliers .
Q. Q8: What strategies mitigate batch-to-batch variability in synthesis?
A8:
- Quality control : NMR purity checks and elemental analysis (%C, %H, %N within ±0.4% of theoretical).
- Scale-up : Use flow chemistry for reproducible mixing and heating .
Computational and Mechanistic Studies
Q. Q9: Which computational tools are optimal for modeling the compound’s pharmacokinetic properties?
A9:
Q. Q10: How can molecular dynamics (MD) simulations elucidate the stability of protein-ligand complexes?
A10:
- Software : GROMACS with CHARMM36 force field.
- Parameters : 100-ns simulations in explicit solvent (e.g., water/Na⁺/Cl⁻) to calculate RMSD (<2.0 Å indicates stable binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
